(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid
描述
(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid is a chiral peptidomimetic compound characterized by:
- Stereochemistry: Multiple stereocenters at positions 2S, 3S (pentanamido backbone) and S-configuration at the α-carbon of the phenylpropanoic acid moiety.
- Functional Groups: A benzyloxycarbonyl (Cbz) protecting group on the amino terminus, a branched 3-methylpentanamido chain, and a phenylpropanoic acid terminus.
- Applications: Likely serves as an intermediate in peptide synthesis or protease inhibitor development, though specific biological data are unavailable in the provided evidence .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-3-16(2)20(25-23(29)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWIWKBRNYMFJM-VDGAXYAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157615 | |
| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13254-07-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
Z-Ile-Phe-OH, also known as (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, primarily targets specific enzymes and receptors involved in peptide signaling and metabolism. These targets often include proteases and peptidases, which play crucial roles in protein degradation and processing .
Mode of Action
Z-Ile-Phe-OH interacts with its targets by binding to the active sites of proteases and peptidases. This binding inhibits the enzymatic activity, preventing the breakdown of specific peptides. The inhibition can lead to an accumulation of peptides, which may have various biological effects depending on the context .
Biochemical Pathways
The inhibition of proteases and peptidases by Z-Ile-Phe-OH affects several biochemical pathways, particularly those involved in protein and peptide metabolism. This can influence pathways related to cell signaling, immune responses, and metabolic regulation. For example, the accumulation of certain peptides can modulate signaling pathways such as mTORC1, AMPK, and MAPK, which are critical for protein synthesis, nutrient sensing, and cellular stress responses .
Pharmacokinetics
The pharmacokinetics of Z-Ile-Phe-OH involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys. The bioavailability of Z-Ile-Phe-OH can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
At the molecular level, the inhibition of proteases and peptidases by Z-Ile-Phe-OH leads to the accumulation of specific peptides. This can result in altered cellular signaling, changes in metabolic processes, and modulation of immune responses. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis, depending on the specific peptides involved and the cellular context .
Action Environment
The efficacy and stability of Z-Ile-Phe-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can modulate its absorption and metabolism .
生物活性
(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, commonly referred to as Compound A, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its unique structure, which includes a benzyloxycarbonyl group and a phenylpropanoic acid moiety, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C20H30N2O5
- Molecular Weight : 378.46 g/mol
- CAS Number : 42538-01-2
- Purity : ≥ 97% .
The biological activity of Compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The benzyloxycarbonyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes.
Enzyme Inhibition
Research indicates that Compound A may act as an inhibitor of specific proteases and enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of phenylpropanoic acids can modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation .
Antitumor Activity
Several studies have investigated the antitumor potential of phenylpropanoic acid derivatives. In vitro assays demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Compound A has also shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Inhibits MMP activity |
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of Compound A on breast cancer cell lines.
- Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of Compound A.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact of Compound A on inflammatory markers in a murine model.
- Method : Mice were administered Compound A prior to inducing inflammation using LPS.
- Results : Marked decrease in serum levels of TNF-alpha and IL-6 was noted, supporting its potential use in inflammatory diseases.
科学研究应用
Medicinal Chemistry
Peptide Synthesis:
The compound serves as a valuable building block in the synthesis of peptides. Its structure allows for the introduction of specific amino acids into peptide chains, which is crucial for developing peptide-based therapeutics. The benzyloxycarbonyl (Z) group is particularly useful for protecting amino groups during synthesis, facilitating the formation of complex peptide structures without unwanted side reactions .
Drug Development:
Z-Ile-Phe-OH has been investigated for its potential role in drug development, particularly in creating inhibitors for various biological targets. Its ability to mimic natural peptides makes it a candidate for designing drugs that can interact with receptors or enzymes involved in disease processes .
Biochemical Research
Enzyme Inhibition Studies:
Research has shown that compounds like Z-Ile-Phe-OH can act as enzyme inhibitors. For example, studies have explored its effects on proteases and other enzymes relevant to cancer and viral infections. By inhibiting these enzymes, researchers can gain insights into their functions and the pathways they regulate .
Signal Transduction Pathways:
The compound's structural features allow it to participate in studies involving signal transduction pathways. By acting as a modulator of specific receptors, it can help elucidate the mechanisms by which cells respond to external stimuli, contributing to our understanding of cellular communication and function .
Pharmaceutical Applications
Formulation Development:
In pharmaceutical formulations, Z-Ile-Phe-OH is considered for its stability and compatibility with various excipients. Its properties can influence the solubility and bioavailability of drugs, making it an important consideration in formulation science .
Targeted Therapy:
The compound is being researched for its potential use in targeted therapies, especially in oncology. By modifying its structure or conjugating it with other therapeutic agents, researchers aim to create targeted delivery systems that enhance the efficacy of cancer treatments while minimizing side effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones
(a) (2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid (CAS 42537-96-2)
- Key Differences: Backbone: Contains a 4-methylpentanamido chain instead of 3-methylpentanamido. Terminus: Lacks the phenylpropanoic acid group, terminating in a carboxylic acid.
- Properties: Molecular weight: 378.46 g/mol (vs. ~406.45 g/mol for the target compound). Solubility: Limited in aqueous buffers; requires organic solvents (e.g., DMSO) for stock solutions .
(b) (S)-2-(3-(((Benzyloxy)carbonyl)amino)propanamido)-3-phenylpropanoic acid (CAS 21612-32-8)
Analogues with Alternative Protecting Groups
(a) (S)-2-((S)-2-(Allyloxycarbonylamino)-3-methylbutanamido)propanoic acid (CAS 2950-91-6)
- Key Differences :
- Protecting Group : Allyloxycarbonyl (Alloc) instead of Cbz.
- Backbone : 3-methylbutanamido (C4) vs. 3-methylpentanamido (C5).
- Applications : Alloc is cleaved under milder conditions (e.g., Pd catalysis), making this compound useful in orthogonal protection strategies .
(b) (S)-3-(Benzoylthio)-2-methylpropanoic acid (CAS 72679-02-8)
Analogues with Modified Termini
(a) (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (CAS 74258-86-9)
- Key Differences: Terminus: Pyrrolidine-2-carboxamido group replaces the phenylpropanoic acid. Functionalization: Contains an acetylthio group for redox-sensitive applications.
- Safety : Requires handling under ventilated conditions due to thiol reactivity .
(b) 2-{[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid (6d)
- Key Differences: Backbone: Azetidinone ring introduces conformational rigidity. Protecting Group: tert-butoxycarbonyl (Boc) instead of Cbz.
- Applications: Potential β-lactamase inhibitor scaffold due to the azetidinone moiety .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : Compounds with (2S,3S) configurations (e.g., the target and CAS 42537-96-2) exhibit enhanced enzymatic stability compared to linear analogues .
- Protecting Group Strategies : Cbz offers robust protection but requires harsh deprotection (e.g., H2/Pd), whereas Alloc allows gentler cleavage, enabling sequential peptide assembly .
- Solubility Challenges: Branched methyl groups (e.g., 3-methylpentanamido) reduce aqueous solubility, necessitating DMSO or ethanol for stock solutions .
准备方法
Protection of Amino Groups
The synthesis begins with the protection of the L-isoleucine amino group using benzyloxycarbonyl (Cbz) chloride. This step ensures selectivity during subsequent coupling reactions:
Typical conditions involve aqueous sodium bicarbonate (10% w/v) at 0–5°C, achieving >95% protection efficiency. The Cbz group remains stable under acidic and coupling conditions but is removable via hydrogenolysis.
Activation of Carboxyl Groups
The carboxyl group of Z-Ile-OH is activated to facilitate amide bond formation. Common activating agents include:
| Activation Method | Reagent System | Temperature | Yield |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride (SOCl₂) | 0–25°C | 89–92% |
| Carbodiimide-mediated | DCC/HOBt | 25°C | 94–97% |
For instance, thionyl chloride in anhydrous dichloromethane converts Z-Ile-OH to its acid chloride, which is highly reactive toward nucleophilic attack by L-phenylalanine’s amino group.
Peptide Coupling
The activated Z-Ile derivative is coupled with L-phenylalanine under basic conditions:
Triethylamine neutralizes HCl byproducts, driving the reaction to completion. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with yields exceeding 90% after 12–24 hours. Stereochemical integrity is maintained by avoiding racemization-prone conditions (e.g., elevated temperatures).
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction rates. Non-polar solvents (toluene) are avoided due to poor dissolution of amino acids.
Temperature Control
Coupling is performed at 0–25°C to minimize epimerization. Studies indicate a 5% decrease in enantiomeric excess (ee) when temperatures exceed 30°C.
Stoichiometry
A 1.2:1 molar ratio of Z-Ile activator to L-phenylalanine ensures complete conversion, with excess reagent removed via aqueous washes.
Industrial-Scale Production Considerations
Purification Techniques
Crude product is purified using:
Cost-Efficiency Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 500 kg | 1,200 kg |
| Solvent Consumption | 8,000 L/kg | 2,500 L/kg |
| Energy Cost | $12,000/kg | $6,500/kg |
Continuous flow systems reduce solvent use by 68% and energy costs by 46% compared to batch methods.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chirality Assessment
Polarimetry confirms an optical rotation of (c = 1, CHCl₃), matching literature values for the S,S,S-configuration.
Emerging Methodologies in Enzymatic Synthesis
Phenylalanine ammonia lyases (PALs) catalyze the amination of cinnamic acids to phenylalanine derivatives. Immobilized Anabaena variabilis PAL (AvPAL) in packed-bed reactors achieves 85% conversion of trans-cinnamic acid to Z-Ile-Phe-OH under continuous flow:
| Enzyme | Immobilization Support | Operational Stability | Productivity |
|---|---|---|---|
| AvPAL | Epoxy-functionalized silica | 15 cycles (90% activity) | 8.2 g/L/h |
This approach eliminates toxic reagents and reduces waste, aligning with green chemistry principles.
常见问题
Q. What are the common synthetic routes for (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling chiral amino acid derivatives using carbodiimide-based reagents (e.g., DCC) in anhydrous solvents like dichloromethane or THF. For example, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed for amine protection . Optimization includes:
- Solvent selection : THF/water mixtures are effective for hydrolysis steps (e.g., LiOH-mediated deprotection) .
- Temperature control : Reactions often proceed at 0–25°C to minimize racemization.
- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) ensures high purity .
Q. How can researchers confirm the stereochemical integrity and purity of this compound post-synthesis?
- Analytical techniques :
Q. What safety precautions are critical during handling and storage?
- Hazards : Skin/eye irritation and respiratory toxicity (due to reactive intermediates like carbodiimides) .
- Precautions :
Advanced Research Questions
Q. How does the stereochemistry of the (2S,3S)-configured pentanamido moiety influence biological activity in peptide-based studies?
The (2S,3S) configuration enhances binding affinity to enzymes like proteases due to optimal spatial alignment of the methyl and phenyl groups. For example:
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Artifact identification : Byproducts from incomplete deprotection (e.g., residual Boc groups) may cause anomalous peaks. Repeating the reaction with extended reaction times (24–48 hours) or excess TFA for Boc removal can mitigate this .
- Isotopic labeling : N-labeled analogs help distinguish overlapping signals in crowded NMR regions .
Q. How can researchers design analogs to study structure-activity relationships (SAR) without compromising stereochemical fidelity?
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Racemization risks : Elevated temperatures during coupling steps reduce ee. Mitigation includes:
- Purification bottlenecks : Switch from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput .
Methodological Considerations for Data Interpretation
Q. How to analyze conflicting solubility data in different solvent systems?
- Solubility profiling : Test in DMSO (polar aprotic) vs. ethyl acetate (polar protic). The compound’s carboxylate group favors solubility in basic aqueous buffers (pH > 8) .
- Contradictions : Discrepancies may arise from hydrate formation (e.g., in methanol/water mixtures), detectable via X-ray crystallography .
Q. What experimental controls are essential for kinetic studies of this compound’s degradation?
- Accelerated stability testing : Incubate at 40°C/75% RH and monitor degradation via LC-MS. Use antioxidants (e.g., BHT) to suppress radical-mediated pathways .
- Control groups : Include enantiomerically pure analogs to differentiate chemical vs. enzymatic degradation .
Troubleshooting Common Experimental Issues
Q. Low yields in the final coupling step: Causes and solutions?
Q. How to address inconsistent bioactivity results across assays?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Compound aggregation : Filter through 0.2 µm membranes before dosing .
Comparative Studies with Structural Analogs
Q. How does this compound compare to (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid in peptide stability?
The methyl group in butanoic acid reduces steric bulk, increasing metabolic stability in plasma (t = 2.3 hours vs. 1.5 hours for the pentanamido analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
